molecular formula C5H9Si B14645021 1-Methyl-silacyclopent-3-ene

1-Methyl-silacyclopent-3-ene

Cat. No.: B14645021
M. Wt: 97.21 g/mol
InChI Key: FUUVELPATPPLMH-UHFFFAOYSA-N
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Description

1-Methyl-2,5-dihydro-1H-silole is a silicon-containing five-membered cyclic diene.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,5-dihydro-1H-silole can be synthesized through various methods. One common approach involves the reaction of dichlorosilane with butadiene in the presence of a catalyst. The reaction typically occurs under an inert atmosphere and at elevated temperatures to facilitate the formation of the silole ring .

Industrial Production Methods: Industrial production of 1-Methyl-2,5-dihydro-1H-silole often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic structure. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and high electron mobility make it an excellent electron acceptor. This property is exploited in optoelectronic applications, where the compound facilitates efficient electron transport and light emission .

Comparison with Similar Compounds

  • 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
  • 1,1-Dimethyl-3,4-diphenyl-2,5-bis(p-methylphenyl)silole

Comparison: 1-Methyl-2,5-dihydro-1H-silole is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to other siloles. For instance, the presence of a methyl group at the 1-position influences the compound’s reactivity and stability, making it particularly suitable for certain applications in optoelectronics .

Properties

InChI

InChI=1S/C5H9Si/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUVELPATPPLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70850473
Record name 1-Methyl-2,5-dihydro-1H-silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70850473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55544-25-7
Record name 1-Methyl-2,5-dihydro-1H-silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70850473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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